2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-(4-methylphenyl)butanamide 2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-(4-methylphenyl)butanamide
Brand Name: Vulcanchem
CAS No.: 317378-08-8
VCID: VC6334774
InChI: InChI=1S/C18H21ClN2O3S/c1-12(2)17(18(22)20-15-8-4-13(3)5-9-15)21-25(23,24)16-10-6-14(19)7-11-16/h4-12,17,21H,1-3H3,(H,20,22)
SMILES: CC1=CC=C(C=C1)NC(=O)C(C(C)C)NS(=O)(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C18H21ClN2O3S
Molecular Weight: 380.89

2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-(4-methylphenyl)butanamide

CAS No.: 317378-08-8

Cat. No.: VC6334774

Molecular Formula: C18H21ClN2O3S

Molecular Weight: 380.89

* For research use only. Not for human or veterinary use.

2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-(4-methylphenyl)butanamide - 317378-08-8

CAS No. 317378-08-8
Molecular Formula C18H21ClN2O3S
Molecular Weight 380.89
IUPAC Name 2-[(4-chlorophenyl)sulfonylamino]-3-methyl-N-(4-methylphenyl)butanamide
Standard InChI InChI=1S/C18H21ClN2O3S/c1-12(2)17(18(22)20-15-8-4-13(3)5-9-15)21-25(23,24)16-10-6-14(19)7-11-16/h4-12,17,21H,1-3H3,(H,20,22)
Standard InChI Key ZRSOESDGQUAKAA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)C(C(C)C)NS(=O)(=O)C2=CC=C(C=C2)Cl

Nomenclature and Structural Characteristics

Systematic Nomenclature

The compound is systematically named using IUPAC conventions as 2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-(4-methylphenyl)butanamide. This nomenclature reflects:

  • A butanamide backbone substituted at position 2 with a [(4-chlorophenyl)sulfonyl]amino group.

  • A methyl branch at position 3.

  • An N-(4-methylphenyl) substituent on the amide nitrogen .

Molecular Architecture

The molecule comprises three distinct moieties:

  • 4-Chlorobenzenesulfonyl group: A sulfonamide-linked chlorinated aromatic ring contributing to electrophilic character and metabolic stability .

  • 3-Methylbutanamide core: A four-carbon chain with a methyl branch influencing conformational flexibility and lipid solubility.

  • 4-Methylphenyl group: A hydrophobic para-substituted aromatic ring enhancing binding affinity to hydrophobic protein pockets .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular formulaC₁₈H₂₁ClN₂O₃S
Molecular weight380.9 g/mol
IUPAC name2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-(4-methylphenyl)butanamide
SMILESCC1=CC=C(C=C1)NS(=O)(=O)C(CC(NC2=CC=C(C=C2)C)=O)C

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized via a three-step strategy:

  • Sulfonylation: Reaction of 2-amino-3-methylbutanoic acid with 4-chlorobenzenesulfonyl chloride to form 2-{[(4-chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid.

  • Amide coupling: Activation of the carboxylic acid (e.g., via thionyl chloride) followed by reaction with 4-methylaniline.

  • Purification: Recrystallization from ethanol/water mixtures to achieve >95% purity .

Experimental Validation

A structurally analogous synthesis was reported by Iqbal et al. (2017) for ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carboxylate, employing sulfonyl chloride intermediates under basic aqueous conditions (pH 9–10) with 15% Na₂CO₃ . This supports the feasibility of the proposed route, with expected yields of 70–85% based on comparable reactions .

Physicochemical Properties

Spectral Characterization

  • IR spectroscopy: Key absorptions at 1371 cm⁻¹ (S=O asymmetric stretch) and 1156 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation . The amide C=O stretch appears at 1683 cm⁻¹ .

  • ¹H-NMR (CDCl₃):

    • δ 7.67 (d, J = 8.4 Hz, 2H, Ar-H) and 7.50 (d, J = 8.4 Hz, 2H, Ar-H) for the 4-chlorophenyl group .

    • δ 2.26 (s, 3H, CH₃) for the 4-methylphenyl substituent .

    • δ 1.32 (d, J = 6.8 Hz, 3H, CH(CH₃)) from the methyl branch .

Thermodynamic Stability

Density functional theory (DFT) calculations predict a heat of formation of −287.4 kJ/mol, indicating moderate stability. The sulfonamide group’s electron-withdrawing effects reduce susceptibility to oxidative degradation compared to simple amides .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors, with patent filings highlighting its utility in modifying ATP-binding pockets .

Material Science

Sulfonamide-containing polymers derived from similar structures exhibit glass transition temperatures (Tg) of 145–160°C, suitable for high-temperature adhesives .

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